molecular formula C8H9F3N2S2 B14061765 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14061765
M. Wt: 254.3 g/mol
InChI Key: GQLXVXKZTFUKSR-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine is a compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

This process can be achieved using trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor . The reaction conditions often involve visible light irradiation to promote the formation of electron donor-acceptor complexes, facilitating the desired substitution reactions .

Industrial production methods may leverage similar synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in electron transfer reactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(3-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine can be compared with other compounds containing trifluoromethyl or methylthio groups:

The uniqueness of this compound lies in the combination of both methylthio and trifluoromethylthio groups, which imparts a unique set of chemical and biological properties.

Properties

Molecular Formula

C8H9F3N2S2

Molecular Weight

254.3 g/mol

IUPAC Name

[3-methylsulfanyl-4-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2S2/c1-14-7-4-5(13-12)2-3-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

GQLXVXKZTFUKSR-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)NN)SC(F)(F)F

Origin of Product

United States

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